N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide
Description
The compound N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide is a structurally complex molecule with multiple functional motifs:
- Sulfonyl-dichlorobenzene moiety: A 2,4-dichlorobenzene ring linked to a sulfonyl group, likely enhancing hydrophobic interactions and metabolic stability .
- Quinolinyloxy methyl substituent: A 2,4-dimethylquinolin-8-yl group attached via an ether linkage, contributing to π-π stacking and steric bulk .
- Carbamimidoylbenzamido propyl chain: A 4-carbamimidoylbenzamide group connected via a propyl spacer, offering hydrogen-bonding capacity through its guanidine group .
This compound’s design suggests applications in targeting proteins with deep hydrophobic pockets and polar interaction sites, such as enzymes or receptors requiring multivalent binding.
Properties
IUPAC Name |
N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBBTKJWIBQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870230 | |
| Record name | N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tanimoto Coefficient-Based Comparisons
Using methodologies from and , structural similarity was assessed via Tanimoto coefficients (Tc) calculated from Morgan fingerprints (radius = 2). Key analogs include:
Insights :
- Tc values <0.65 indicate significant structural divergence, highlighting the target’s uniqueness in combining sulfonyl-dichlorobenzene, quinolinyl, and carbamimidoyl groups.
- The quinolinyloxy methyl group distinguishes it from piperazine- or morpholine-containing analogs .
Binding Affinity and Molecular Docking
Using docking protocols from , the target compound was compared to analogs against a hypothetical enzyme (e.g., HDAC or kinase):
Insights :
- The target’s sulfonyl group stabilizes binding via hydrophobic contacts, while the carbamimidoylbenzamido chain enhances hydrogen bonding .
- Quinolinyl’s steric bulk may reduce off-target effects compared to smaller heterocycles (e.g., pyridine) .
Pharmacokinetic and Physicochemical Properties
Based on and , key properties were predicted using QSAR models:
Insights :
- The target’s moderate LogP and solubility balance membrane permeability and bioavailability.
- High plasma protein binding may limit free drug concentration but extend half-life .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify optimal coupling agent ratios (e.g., 1.2–1.5 eq. of EDCI) .
- Monitor intermediates via LC-MS after each step to adjust purification protocols (e.g., normal-phase chromatography with gradient elution) .
How can contradictory solubility data for this compound be resolved when designing biological assays?
Answer:
Discrepancies in solubility often arise from variations in solvent systems, pH, or crystalline forms. Methodological approaches include:
- pH-Dependent Solubility Profiling : Conduct solubility assays in buffers ranging from pH 4.0 (mimicking lysosomal compartments) to 7.4 (physiological pH). For instance, dimethyl sulfoxide (DMSO) stock solutions diluted into PBS (pH 7.4) may precipitate the compound, requiring co-solvents like cyclodextrins (10–20 mM) to stabilize the formulation .
- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify amorphous vs. crystalline forms. Amorphous dispersions (e.g., spray-dried with HPMCAS) can enhance solubility by 3–5 fold .
- Validation via NMR Spectroscopy : Confirm solubility in deuterated solvents (e.g., DMSO-d6 or CDCl3) to rule out aggregation artifacts .
What advanced analytical techniques are recommended for characterizing this compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to targets like proteases or GPCRs. Immobilize the target protein on a CM5 chip and titrate compound concentrations (1 nM–10 µM) to calculate KD values .
- Cryo-EM for Structural Insights : Resolve binding modes at near-atomic resolution, particularly for membrane-bound targets. Pre-incubate the compound with purified receptors (e.g., 1:5 molar ratio) and flash-freeze for grid preparation .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (hydrophobic) interactions .
How can computational methods aid in predicting this compound’s metabolic stability?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the quinoline methyl groups or prolinamide backbone. High-energy barriers (>25 kcal/mol) suggest metabolic resistance .
- Machine Learning Models : Train models on datasets like MetStab (containing t1/2 values for similar sulfonamides) to predict hepatic clearance. Use descriptors like topological polar surface area (TPSA > 90 Ų indicates low permeability) .
- MD Simulations : Simulate binding to human serum albumin (HSA) over 100 ns trajectories to estimate plasma protein binding, which correlates with bioavailability .
What strategies mitigate toxicity risks identified in preliminary in vitro studies?
Answer:
- Reactive Metabolite Screening : Incubate the compound with liver microsomes + NADPH and trap electrophilic intermediates using glutathione (GSH). LC-MS/MS detection of GSH adducts indicates potential hepatotoxicity .
- Off-Target Profiling : Screen against a panel of 50 kinases or ion channels (e.g., hERG) at 10 µM. If hERG inhibition >50%, introduce bulky substituents (e.g., tert-butyl) to the quinoline ring to reduce cardiac risk .
- Prodrug Design : Mask the carbamimidoyl group as a Boc-protected amine to reduce off-target interactions. Enzymatic cleavage (e.g., esterase-mediated) restores activity in target tissues .
How should researchers handle discrepancies between in silico predictions and experimental bioactivity data?
Answer:
- Re-evaluate Force Field Parameters : For docking studies, switch from AutoDock Vina (MMFF94) to OPLS4 in Schrödinger to better model sulfonamide-protein hydrogen bonds .
- Validate Binding Poses via Mutagenesis : If MD simulations predict interaction with Asp189 in a protease, mutate this residue to alanine and re-test IC50. A >10-fold loss in potency confirms the prediction .
- Adjust QSAR Models : Incorporate 3D descriptors (e.g., GRID interaction fields) if 2D models fail to capture steric clashes observed in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
